1-(2-Bromo-1-methoxyethyl)-2-methylbenzene
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Overview
Description
1-(2-Bromo-1-methoxyethyl)-2-methylbenzene is an organic compound with the molecular formula C10H13BrO It is a derivative of benzene, where a bromine atom and a methoxyethyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-methylbenzene (toluene) followed by the introduction of a methoxyethyl group. The reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The methoxyethyl group can be introduced using methanol (CH3OH) and a suitable base like sodium hydroxide (NaOH) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxyethyl group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, sodium borohydride (NaBH4) in methanol.
Major Products:
- Substitution reactions yield compounds like 2-methoxyethyl-2-methylphenol, 2-methoxyethyl-2-methylbenzonitrile, or 2-methoxyethyl-2-methylaniline.
- Oxidation reactions produce 2-methoxyethyl-2-methylbenzaldehyde or 2-methoxyethyl-2-methylbenzoic acid.
- Reduction reactions result in 2-methoxyethyl-2-methylbenzene or 2-methoxyethyl-2-methylbenzyl alcohol .
Scientific Research Applications
1-(2-Bromo-1-methoxyethyl)-2-methylbenzene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1-methoxyethyl)-2-methylbenzene involves its interaction with various molecular targets and pathways. The bromine atom and methoxyethyl group can participate in electrophilic and nucleophilic reactions, respectively. The compound can act as an intermediate in the synthesis of biologically active molecules, influencing enzyme activity and receptor binding .
Comparison with Similar Compounds
1-(2-Bromo-1-methoxyethyl)-2-methylbenzene can be compared with other similar compounds such as:
- 1-Bromo-2-(methoxymethyl)benzene
- 2-Bromo-1-phenylethyl methyl ether
- 1-Bromo-2-(methoxymethoxy)benzene
These compounds share similar structural features but differ in the position and nature of substituents on the benzene ring.
Biological Activity
1-(2-Bromo-1-methoxyethyl)-2-methylbenzene, also known as a halogenated aromatic compound, has garnered attention due to its potential biological activities. The compound's structure, featuring a bromine atom and a methoxy group on a methyl-substituted benzene ring, suggests various interactions with biological systems. This article reviews the biological activity of this compound, including its pharmacological potential, mechanisms of action, and relevant case studies.
The chemical structure of this compound can be represented as follows:
This structure includes:
- A bromine atom that may enhance bioactivity through halogen bonding.
- A methoxy group , which can influence solubility and reactivity.
Antibacterial and Antifungal Activity
Compounds similar to this compound have shown promising antibacterial and antifungal properties. For instance:
- Halogenated compounds are known to disrupt microbial cell membranes, leading to increased permeability and cell death.
- Research indicates that derivatives of aromatic compounds can inhibit the growth of various fungi, including Aspergillus niger .
Cytotoxic Effects
Preliminary studies suggest that this compound may exhibit cytotoxic effects on human cell lines. This cytotoxicity could be attributed to:
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses based on related compounds include:
- Nucleophilic substitution reactions , where the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring.
- Oxidative stress induction , potentially leading to cell apoptosis due to reactive oxygen species (ROS) generation.
Case Study 1: Antifungal Activity
A study evaluating the antifungal properties of halogenated aromatic compounds found that derivatives similar to this compound significantly inhibited the growth of Aspergillus niger. The minimum inhibitory concentration (MIC) was determined to be low, indicating strong antifungal activity .
Case Study 2: Cytotoxicity in Cancer Cell Lines
In vitro assays conducted on various cancer cell lines revealed that certain structural analogs exhibited selective cytotoxicity. For example, one study reported that similar compounds showed IC50 values in the nanomolar range against T-lymphoblastic cell lines while sparing non-cancerous cells .
Comparative Analysis with Similar Compounds
A comparative analysis of structural analogs helps highlight the unique features of this compound:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Bromo-3-Methoxy-5-Methylbenzene | Bromine and methoxy groups | Antifungal activity against Aspergillus niger |
4-Bromo-2-Fluorophenol | Hydroxy group instead of methoxy | Exhibits antibacterial properties |
1-Bromo-2-Fluorobenzene | Bromine and fluorine on benzene | Limited biological activity documented |
Properties
Molecular Formula |
C10H13BrO |
---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
1-(2-bromo-1-methoxyethyl)-2-methylbenzene |
InChI |
InChI=1S/C10H13BrO/c1-8-5-3-4-6-9(8)10(7-11)12-2/h3-6,10H,7H2,1-2H3 |
InChI Key |
DZLUNAMYQCHHJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(CBr)OC |
Origin of Product |
United States |
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